

A Meta-Analysis of Efatutazone Clinical Trial Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

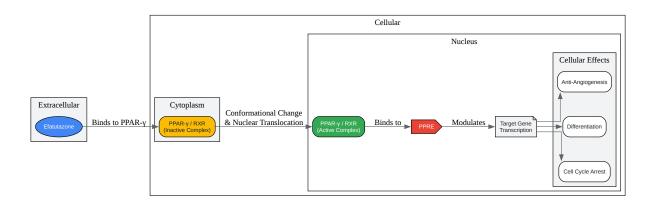
Introduction

Efatutazone is an orally bioavailable small molecule that acts as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of multiple cellular processes, including cell differentiation, proliferation, and inflammation. By activating PPAR-γ, **efatutazone** has been investigated as a potential therapeutic agent in various malignancies and metabolic disorders. This guide provides a meta-analysis of available clinical trial data on **efatutazone**, offering a comparison with alternative therapies and detailing the experimental protocols of key studies.

Mechanism of Action: The PPAR-y Signaling Pathway

Efatutazone exerts its effects by binding to and activating PPAR-γ. This receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical cellular processes. In the context of cancer, activation of PPAR-γ by **efatutazone** is thought to induce cell cycle arrest, promote differentiation, and inhibit angiogenesis.[3]





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Efatutazone activating the PPAR-y signaling pathway.

Efatutazone Clinical Trial Data Advanced Solid Malignancies (Phase I - NCT00072129)

This dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of **efatutazone** in patients with advanced solid malignancies.[2]

Efficacy and Safety Summary:



Endpoint	Result
Number of Patients	31
Dose Range	0.10 to 1.15 mg orally twice daily
Recommended Phase 2 Dose	0.5 mg orally twice daily
Partial Response (PR)	1 patient (myxoid liposarcoma) with a sustained response for 690 days[2]
Stable Disease (SD)	10 patients for ≥60 days[2]
Most Common Adverse Events	Peripheral edema (53.3%), weight increase (54.8%), anemia (38.7%), fatigue (45.2%)[2]
Dose-Limiting Toxicities	3 episodes related to fluid retention[2]

Anaplastic Thyroid Cancer (Phase I - NCT00492095)

This trial assessed **efatutazone** in combination with paclitaxel in patients with anaplastic thyroid cancer.[1]

Efficacy and Safety Summary:

Endpoint	0.15 mg Efatutazone + Paclitaxel	0.3 mg Efatutazone + Paclitaxel
Number of Patients	7	6
Partial Response (PR)	0	1[1]
Stable Disease (SD)	4	3[1]
Median Time to Progression	48 days	68 days[1]
Median Overall Survival	98 days	138 days[1]
Grade ≥3 Adverse Events Related to Efatutazone	Anemia, Edema[1]	Anemia, Edema[1]

Metastatic Colorectal Cancer (Phase I - NCT01103253)



This study evaluated **efatutazone** in combination with FOLFIRI (5-fluorouracil, leucovorin, and irinotecan) as a second-line therapy for metastatic colorectal cancer.[3]

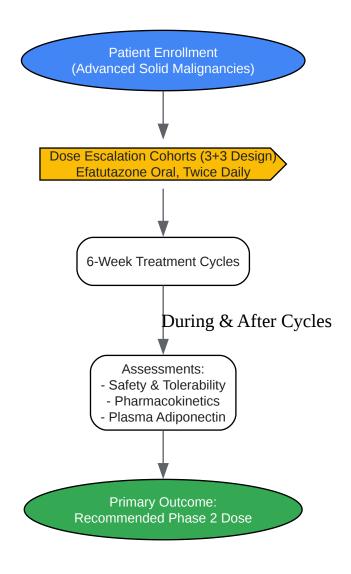
Efficacy and Safety Summary:

Endpoint	0.25 mg Efatutazone + FOLFIRI	0.50 mg Efatutazone + FOLFIRI
Number of Patients	3	12
Stable Disease (SD)	Not specified	5 of 11 evaluable patients[3]
Most Common Adverse Events	Weight increase (100%), edema (80.0%)[3]	Weight increase (100%), edema (80.0%)[3]
Grade 3/4 Toxicities	Neutropenia (93.3%), leukopenia (46.7%), anemia (33.3%) for the overall study population[3]	Neutropenia (93.3%), leukopenia (46.7%), anemia (33.3%) for the overall study population[3]

Experimental Protocols and Workflows Phase I Study in Advanced Solid Malignancies (NCT00072129)

Methodology: This was a multi-center, open-label, dose-escalation study using a 3+3 intercohort design. Patients with advanced solid malignancies for whom no curative therapy was available were enrolled. **Efatutazone** was administered orally twice daily in 6-week cycles. The dose was escalated in cohorts of 3 to 6 patients. After a dose-limiting toxicity was observed in a patient with diabetes mellitus, the protocol was amended to exclude such patients. Treatment continued until disease progression or unacceptable toxicity. Pharmacokinetics and plasma adiponectin levels were measured.[2]





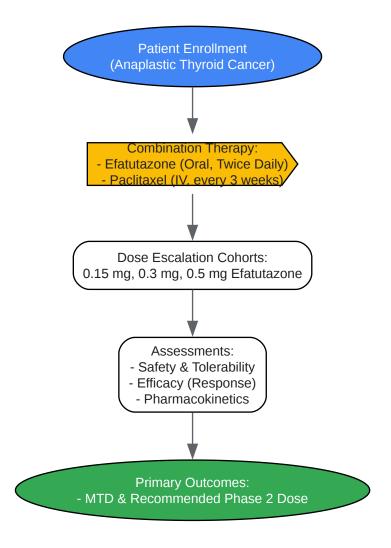
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Workflow for the Phase I trial in advanced solid malignancies.

Phase I Study in Anaplastic Thyroid Cancer (NCT00492095)

Methodology: This was a multicenter, open-label, phase 1 study. Patients with advanced anaplastic thyroid cancer received **efatutazone** orally twice daily, with paclitaxel administered intravenously every 3 weeks. The study employed a dose-escalation design with cohorts receiving 0.15 mg, 0.3 mg, or 0.5 mg of **efatutazone**. Patient tolerance, outcomes, and serum **efatutazone** pharmacokinetics were assessed.[1]





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Workflow for the Phase I trial in anaplastic thyroid cancer.

Comparison with Alternative Therapies Myxoid Liposarcoma

A Phase II study of **efatutazone** in patients with previously treated, unresectable myxoid liposarcoma (NCT02249949, Alliance A091202) was initiated.[2] However, the final results of this trial have not been publicly reported. Therefore, a direct comparison of efficacy and safety with established treatments is not possible at this time. Standard of care for advanced myxoid liposarcoma includes chemotherapy agents such as trabectedin and eribulin.



Therapy	Mechanism of Action	Reported Efficacy in Myxoid Liposarcoma
Efatutazone	PPAR-γ agonist	Results from the Phase II trial are not yet available. A single patient in a Phase I study had a sustained partial response. [2]
Trabectedin	Alkylating agent that binds to the minor groove of DNA	In a retrospective study of 51 patients, the overall response rate was 51%.
Eribulin	Microtubule dynamics inhibitor	In a Phase III trial, eribulin showed a significant improvement in overall survival compared to dacarbazine in patients with liposarcoma.

Metastatic Colorectal Cancer

Efatutazone was studied in combination with FOLFIRI. FOLFIRI is a standard second-line chemotherapy regimen for metastatic colorectal cancer.

Therapy	Efficacy in Second-Line Metastatic Colorectal Cancer
Efatutazone + FOLFIRI	In a Phase I study, 8 of 14 evaluable patients had stable disease.[3]
FOLFIRI (alone)	In a randomized clinical trial, the median progression-free survival was 3.7 months.

Conclusion

Efatutazone, a potent PPAR-y agonist, has demonstrated a manageable safety profile and some evidence of clinical activity in early-phase trials across a range of solid tumors. The most notable response was a sustained partial response in a patient with myxoid liposarcoma.



However, the lack of published results from the Phase II trial in this indication limits definitive conclusions about its efficacy in this patient population. In metastatic colorectal cancer, the addition of **efatutazone** to FOLFIRI resulted in disease stabilization in a subset of patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **efatutazone** and to identify patient populations most likely to benefit from this targeted therapy. Researchers and drug development professionals should consider the available preclinical and early clinical data when designing future studies of PPAR-y agonists in oncology.

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- 2. Alliance [allianceforclinicaltrialsinoncology.org]
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